molecular formula C17H13F2N5O2S B2962666 N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888430-31-7

N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2962666
CAS No.: 888430-31-7
M. Wt: 389.38
InChI Key: TXIRDVKWYVJHKQ-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C17H13F2N5O2S and its molecular weight is 389.38. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis

  • Cis and Trans Rotamers: Research on related compounds shows that N-(pyrimidin-2-yl)pentafluorobenzamide adopts cis and trans amide bonds. The conformational equilibrium is influenced by the solvent, with the cis rotamer being entropically favored. This property suggests potential applications in the study of molecular dynamics and conformations (Forbes, Beatty, & Smith, 2001).

Applications in Cancer Research

  • Kinesin Spindle Protein Inhibition: A structurally similar compound, AZD4877, was identified as an effective inhibitor of kinesin spindle protein (KSP), demonstrating anticancer properties. This compound induced cell cycle arrest and cell death in cancer cells, suggesting potential research applications for compounds like N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide in cancer therapeutics (Theoclitou et al., 2011).

Synthesis of Dual Inhibitors

  • Dual Inhibitors of DHFR and TS: Research on related pyrimidine derivatives shows they can function as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). This indicates that this compound could have potential applications in synthesizing dual inhibitors for antitumor activity (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Crystal Structure Analysis

  • Molecular Complex Formation: Research on nitrofurantoin's ability to form molecular complexes with various pyridyl bases and 4-aminobenzamide highlights the potential for studying crystal structures and intermolecular interactions of similar compounds, including this compound (Vangala, Chow, & Tan, 2013).

Antifolate Research

  • Antitumor Agent Synthesis: The synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines, which were designed as potential thymidylate synthase inhibitors and antitumor agents, suggests the potential of this compound in similar applications (Gangjee, Qiu, & Kisliuk, 2004).

Synthesis of Novel Compounds

  • Antibacterial and Antifungal Activity: The synthesis of novel benzothiazole pyrimidine derivatives and their evaluation for antibacterial and antifungal activity suggest that similar research could be conducted with this compound (Maddila et al., 2016).

Properties

IUPAC Name

N-[4-amino-6-oxo-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O2S/c18-11-5-4-9(7-12(11)19)15(25)22-13-14(20)23-17(24-16(13)26)27-8-10-3-1-2-6-21-10/h1-7H,8H2,(H,22,25)(H3,20,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIRDVKWYVJHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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